Direct Precursor to Ropinirole: Validated Role in Patented Antiparkinsonian Synthesis
The compound is explicitly identified as a key intermediate in the synthesis of Ropinirole, an FDA-approved antiparkinsonian drug. This is not a speculative application but a defined step in a patented, commercially validated synthetic route [1]. This provides a clear, real-world procurement justification that many other indole-ethanamines lack.
| Evidence Dimension | Industrial Utility |
|---|---|
| Target Compound Data | Explicitly used in patented synthesis of Ropinirole. |
| Comparator Or Baseline | Other in-class indole-ethanamines (e.g., 3-(2-Aminoethyl)indolin-2-one, CAS 60716-71-4 ) |
| Quantified Difference | Validated synthetic role in an FDA-approved drug (Ropinirole) vs. no such documented role. |
| Conditions | Patented synthetic procedure for Ropinirole (US Patent WO2004087640A1) [1]. |
Why This Matters
For industrial and medicinal chemistry procurement, a compound with a documented role in a patented, high-value drug synthesis is a superior choice over a structurally similar but unvalidated alternative, guaranteeing a clear return on development investment.
- [1] URGUIMA S.A. (2004). Process for the preparation of ropinirole. Patent WO2004087640A1. Retrieved from https://patents.google.com/patent/WO2004087640A1/en View Source
